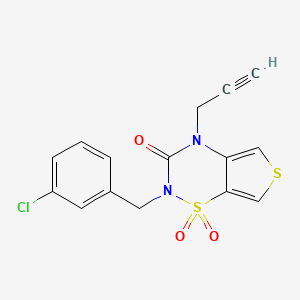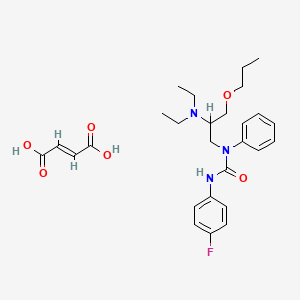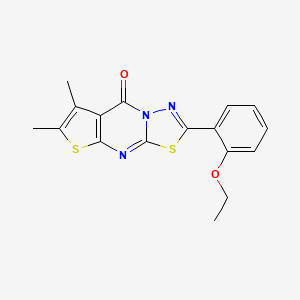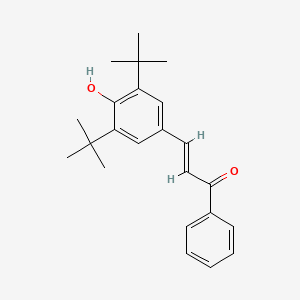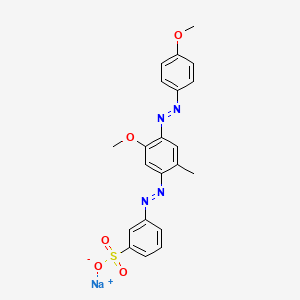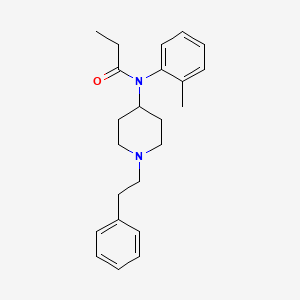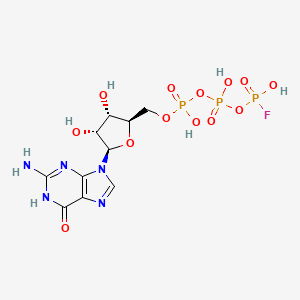
Guanosine 5'-(gamma-fluorotriphosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine 5’-(gamma-fluorotriphosphate) is a modified nucleotide analog where the gamma phosphate group is substituted with a fluorine atom. This compound is often used in biochemical and molecular biology research due to its ability to act as a non-hydrolyzable analog of guanosine triphosphate (GTP). It is particularly valuable in studies involving GTP-binding proteins and signal transduction pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-(gamma-fluorotriphosphate) typically involves the phosphorylation of guanosine derivatives. One common method includes the reaction of guanosine 5’-monophosphate with fluorophosphate in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like pyridine at room temperature. The product is then purified using ion-exchange chromatography .
Industrial Production Methods
Industrial production of Guanosine 5’-(gamma-fluorotriphosphate) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale chromatography systems to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Guanosine 5’-(gamma-fluorotriphosphate) undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Hydrolysis: Although it is more resistant to hydrolysis compared to GTP, it can still undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a guanosine derivative with an amine group replacing the fluorine atom.
Hydrolysis: The major product is guanosine 5’-diphosphate and inorganic fluoride.
科学研究应用
Guanosine 5’-(gamma-fluorotriphosphate) has a wide range of applications in scientific research:
Biochemistry: Used as a non-hydrolyzable analog of GTP in studies involving GTP-binding proteins and GTPases.
Molecular Biology: Employed in the study of signal transduction pathways, particularly those involving G-proteins.
Medicine: Investigated for its potential role in modulating cellular processes and as a tool in drug discovery.
Industry: Utilized in the development of biosensors and diagnostic assays
作用机制
Guanosine 5’-(gamma-fluorotriphosphate) exerts its effects by mimicking the natural substrate GTP. It binds to GTP-binding proteins and GTPases, inhibiting their activity by preventing hydrolysis. This inhibition allows researchers to study the active state of these proteins and their role in various cellular processes. The molecular targets include G-proteins, which are involved in signal transduction pathways .
相似化合物的比较
Similar Compounds
Guanosine 5’-triphosphate (GTP): The natural substrate for GTP-binding proteins.
Guanosine 5’-(beta,gamma-imido)triphosphate (GMP-PNP): Another non-hydrolyzable analog of GTP.
Guanosine 5’-(gamma-thio)triphosphate (GTP-gamma-S): A sulfur-substituted analog of GTP.
Uniqueness
Guanosine 5’-(gamma-fluorotriphosphate) is unique due to the presence of the fluorine atom, which makes it more resistant to hydrolysis compared to other analogs. This property allows for prolonged studies of GTP-binding proteins in their active state, providing valuable insights into their function and regulation .
属性
CAS 编号 |
57817-57-9 |
|---|---|
分子式 |
C10H15FN5O13P3 |
分子量 |
525.17 g/mol |
IUPAC 名称 |
[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-fluorophosphinic acid |
InChI |
InChI=1S/C10H15FN5O13P3/c11-30(20,21)28-32(24,25)29-31(22,23)26-1-3-5(17)6(18)9(27-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H,20,21)(H,22,23)(H,24,25)(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1 |
InChI 键 |
BBORJPPPVGUNRB-UUOKFMHZSA-N |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)F)O)O)N=C(NC2=O)N |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)F)O)O)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


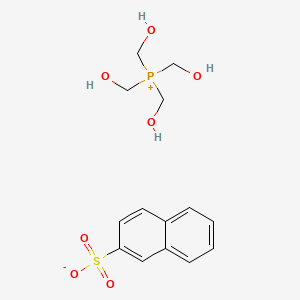
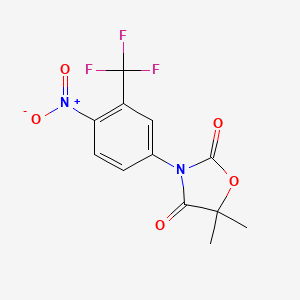
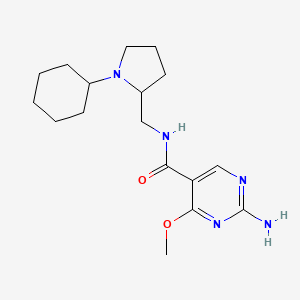
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)

![[3H]methoxy-PEPy](/img/structure/B15191061.png)
